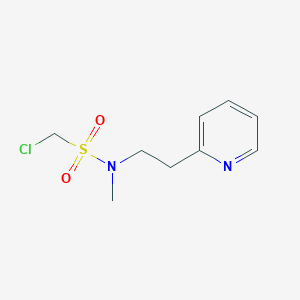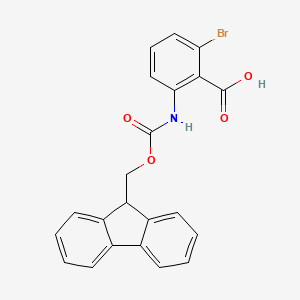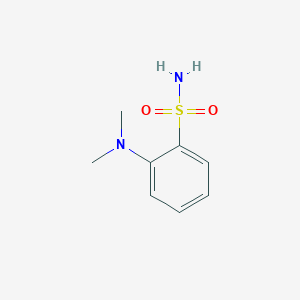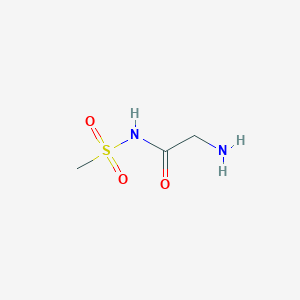
2-amino-N-methanesulfonylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-methanesulfonylacetamide is an organic compound with the molecular formula C3H8N2O3S It is characterized by the presence of an amino group, a methanesulfonyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-methanesulfonylacetamide typically involves the reaction of methanesulfonyl chloride with glycine or its derivatives. The process can be summarized as follows:
Starting Materials: Methanesulfonyl chloride and glycine.
Reaction Conditions: The reaction is usually carried out in an aqueous medium with a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Procedure: Methanesulfonyl chloride is added dropwise to a solution of glycine in water, maintained at a low temperature (0-5°C) to control the exothermic reaction. After the addition is complete, the reaction mixture is stirred for several hours at room temperature.
Isolation: The product is isolated by filtration, washed with water, and dried under reduced pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-methanesulfonylacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-amino-N-methanesulfonylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-amino-N-methanesulfonylacetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The methanesulfonyl group can form strong interactions with amino acid residues in the enzyme, leading to effective inhibition.
Comparison with Similar Compounds
Similar Compounds
2-amino-N-methanesulfonylacetamide hydrochloride: A salt form of the compound with enhanced solubility.
N-methanesulfonylglycine: Lacks the amino group but shares the methanesulfonyl and acetamide moieties.
Methanesulfonamide: Contains the methanesulfonyl group but lacks the acetamide moiety.
Uniqueness
This compound is unique due to the presence of both an amino group and a methanesulfonyl group, which confer distinct chemical reactivity and potential biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C3H8N2O3S |
|---|---|
Molecular Weight |
152.18 g/mol |
IUPAC Name |
2-amino-N-methylsulfonylacetamide |
InChI |
InChI=1S/C3H8N2O3S/c1-9(7,8)5-3(6)2-4/h2,4H2,1H3,(H,5,6) |
InChI Key |
JHHMBLLZSIOSSU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


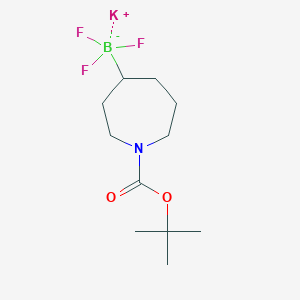
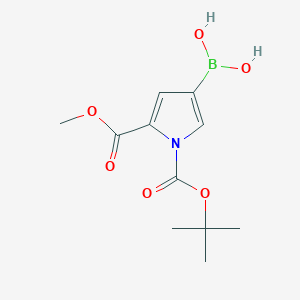
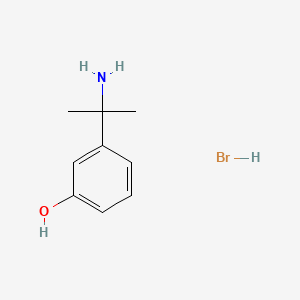
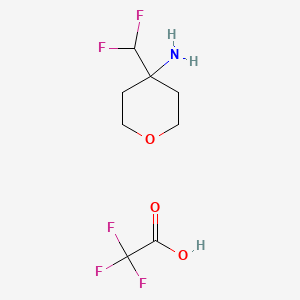


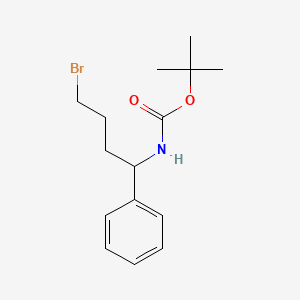

![7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[4.1.0]heptane-7-carboxylicacid](/img/structure/B13571205.png)


